molecular formula C20H19NOS B12277252 2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B12277252
M. Wt: 321.4 g/mol
InChI Key: ZOTUENBZNIGNAL-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene and thiophene rings, followed by the introduction of the cyclopropyl group. The final step involves the acetamide formation through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)ethane-1-thiol
  • 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
  • 2-NAPHTHALEN-1-YLMETHYLENE-INDAN-1,3-DIONE

Uniqueness

2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a naphthalene ring, a thiophene ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19NOS

Molecular Weight

321.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C20H19NOS/c22-19(21-14-20(9-10-20)17-8-11-23-13-17)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,11,13H,9-10,12,14H2,(H,21,22)

InChI Key

ZOTUENBZNIGNAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4

Origin of Product

United States

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